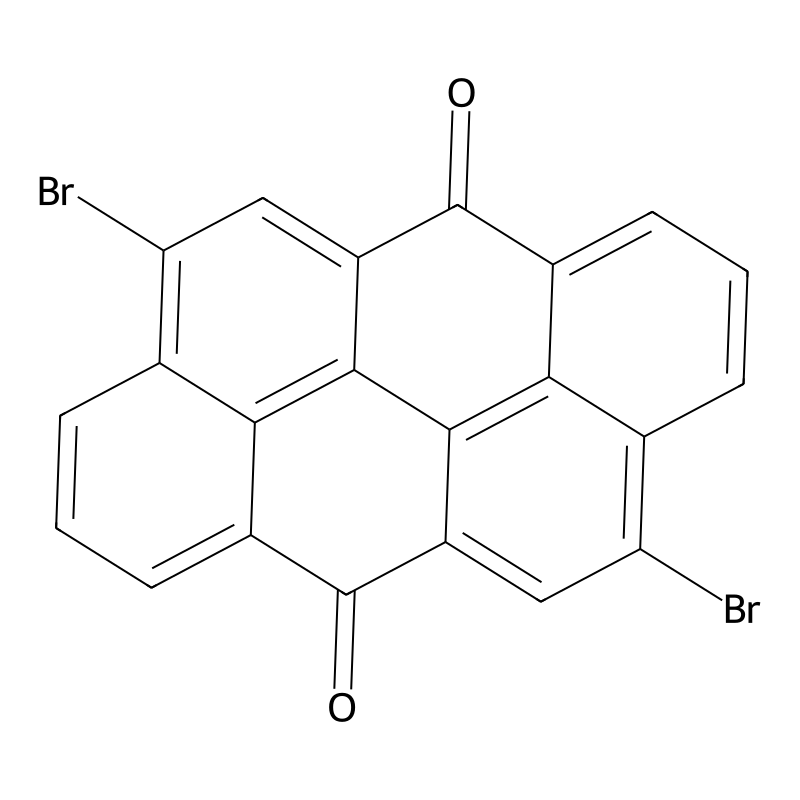

4,10-Dibromoanthanthrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Electronics and Optoelectronics

Studies have explored the use of 4,10-Dibromoanthanthrone as a building block for organic electronic and optoelectronic materials. Its rigid structure and aromatic character contribute to desirable properties like good thermal stability, charge transport, and light-emitting capabilities. Research has demonstrated its potential in developing:

- p-type semiconductors: These materials have holes as majority charge carriers and are crucial for applications like organic solar cells and transistors. 4,10-Dibromoanthanthrone can be modified to exhibit p-type behavior, offering possibilities for organic electronics. Source: [4,10-Dibromoanthanthrone as a new building block for p-type, n-type, and ambipolar π-conjugated materials: ]

- n-type semiconductors: Conversely, n-type semiconductors have electrons as majority charge carriers and are equally important for balanced electronic devices. Chemical modifications of 4,10-Dibromoanthanthrone can enable n-type behavior, paving the way for ambipolar materials useful in various electronic applications. Source: [4,10-Dibromoanthanthrone as a new building block for p-type, n-type, and ambipolar π-conjugated materials: ]

Other Potential Applications

Research suggests that 4,10-Dibromoanthrone might hold promise in other scientific areas:

- Antimicrobial activity: Studies have shown that the compound exhibits antibacterial, antifungal, and antiviral properties, warranting further investigation for potential applications in developing new antimicrobial agents. Source: [Buy 4,10-Dibromoanthanthrone | 4378-61-4 - Smolecule: https://www.smolecule.com/products/s773798]

- Anticancer properties: Initial studies have indicated potential anticancer activity of 4,10-Dibromoanthrone, prompting further research to explore its efficacy and mechanism of action in cancer treatment. Source: [Buy 4,10-Dibromoanthrone | 4378-61-4 - Smolecule: https://www.smolecule.com/products/s773798]

4,10-Dibromoanthanthrone is a polycyclic aromatic compound characterized by the presence of two bromine atoms at the 4 and 10 positions of the anthanthrone structure. Its chemical formula is C22H8Br2O2, and it is known for its vibrant color and significant applications in materials science, particularly in organic electronics. The compound exhibits unique properties due to its planar structure and the presence of halogen substituents, which enhance its reactivity and solubility compared to its parent compound, anthanthrone.

- Nucleophilic Substitution: The bromine atoms can be replaced with other nucleophiles, leading to new derivatives with altered electronic properties.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the synthesis of complex organic molecules.

- Electro

- Antimicrobial Activity: Certain derivatives have been tested against various bacterial strains, showing potential as antimicrobial agents.

- Anticancer Properties: Preliminary investigations indicate that some related compounds may possess cytotoxic effects against cancer cell lines, although further studies are needed to confirm these findings .

The synthesis of 4,10-dibromoanthanthrone can be achieved through several methods:

- Bromination of Anthanthrone: The most common method involves brominating anthanthrone using bromine or a brominating agent. This reaction typically occurs under controlled conditions to ensure selective substitution at the 4 and 10 positions.

- Chemical Modifications: Starting from other anthracene derivatives or related compounds can also yield 4,10-dibromoanthanthrone through various chemical transformations .

- Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including cyclization and functionalization to achieve the desired dibromo structure .

4,10-Dibromoanthanthrone has several notable applications:

- Organic Electronics: It serves as a building block for p-type and n-type semiconductors in organic electronic devices such as organic solar cells and organic field-effect transistors.

- Dyes and Pigments: The compound is used in dye formulations due to its intense color and stability, making it suitable for various coloring applications .

- Material Science: Its unique electronic properties make it a candidate for research into new materials with enhanced conductivity and solubility .

Interaction studies involving 4,10-dibromoanthanthrone focus on its behavior in different chemical environments:

- Solvent Effects: Research has shown that the solubility and stability of 4,10-dibromoanthanthrone can vary significantly depending on the solvent used, impacting its reactivity and application potential.

- Complex Formation: The compound can form complexes with various metal ions which may alter its electronic properties and enhance its utility in catalysis or sensing applications .

Several compounds share structural similarities with 4,10-dibromoanthanthrone. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Anthanthrone | Base structure without bromination | Lacks halogen substituents; lower reactivity |

| 9-Bromoanthracene | Bromine at position 9 | Different substitution pattern; used in OLEDs |

| 1-Bromopyrene | Bromine at position 1 | Exhibits different electronic properties; less planar |

| 3-Bromo-7-hydroxyflavone | A flavonoid derivative with bromination | Potential antioxidant properties; different applications |

4,10-Dibromoanthanthrone's uniqueness lies in its specific substitution pattern that enhances its solubility and reactivity compared to similar compounds. Its application in organic electronics highlights its importance in material science.